molecular formula C12H22N2O3 B2967580 Tert-butyl (1-carbamoylcyclohexyl)carbamate CAS No. 223648-39-3

Tert-butyl (1-carbamoylcyclohexyl)carbamate

Cat. No.: B2967580
CAS No.: 223648-39-3
M. Wt: 242.319
InChI Key: NMVVJZXGEJPLBD-UHFFFAOYSA-N
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Description

Tert-butyl (1-carbamoylcyclohexyl)carbamate, with the CAS number 223648-39-3, is a chemical compound with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . This molecule features a cyclohexyl ring substituted with both a carbamoyl group and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile and protected intermediate for synthetic organic chemistry . The Boc protecting group is a cornerstone in modern synthetic methodologies, known for its stability under basic conditions and its clean removal under mild acidic conditions . As such, this compound serves as a crucial precursor for the introduction of the 1-aminocyclohexane-1-carboxamide moiety in more complex molecules. Its primary research value lies in its application as a building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic targets. Researchers utilize this reagent to systematically construct molecular architectures, particularly in peptide-mimetic chemistry and drug discovery projects where the cyclohexane scaffold provides conformational restraint. The compound is offered with a high purity specification (≥98%) and is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use . Proper storage conditions are recommended to be sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-carbamoylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-12(9(13)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVJZXGEJPLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (1-carbamoylcyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-carbamoylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-carbamoylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl (1-carbamoylcyclohexyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, synthetic applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Tert-butyl Carbamate Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Cyclohexyl with carbamoyl group C₁₂H₂₁N₂O₃ 241.31 Amine protection; intermediate in drug synthesis -
Tert-butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl chain C₁₃H₁₈ClNO₂ 255.74 Lab reagent; low acute toxicity
Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Cyclohexyl with hydroxyl group (stereospecific) C₁₁H₂₁NO₃ 215.29 Chiral building block; lab research
Tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate Pyrimidine-linked; methoxy and iodo substituents C₂₁H₃₁ClIN₅O₃ 564.86 Kinase inhibitor precursor
Tert-butyl ((1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl)carbamate Dimethylcarbamoyl and amino groups C₁₅H₂₇N₃O₃ 297.40 Protease inhibitor intermediate
Tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate Fluorobenzylamino group C₁₉H₂₉FN₂O₂ 336.44 Targeted therapeutic agent (e.g., CNS drugs)

Key Comparative Insights:

In contrast, derivatives like the 4-chlorophenethyl variant () exhibit increased lipophilicity, favoring membrane permeability. Stereospecific hydroxyl groups (e.g., in ) introduce chirality, critical for enantioselective synthesis, while methoxy () or fluoro () substituents modulate electronic properties and metabolic stability.

Synthetic Utility :

  • The Boc group in This compound is cleaved efficiently with TFA, as demonstrated in analogous compounds (). Derivatives with iodopyrimidine () or dimethylcarbamoyl () groups are tailored for coupling reactions in kinase or protease inhibitor synthesis.

Biological Relevance: The dimethylcarbamoyl derivative () shows direct relevance to protease inhibition, while the fluorobenzylamino analog () is structurally aligned with CNS-targeting agents, highlighting substituent-driven therapeutic specialization.

Research Findings and Trends

  • Structural Optimization : Modifications such as methoxy or fluoro groups are increasingly incorporated to enhance bioavailability and target selectivity, as seen in kinase inhibitor precursors ().
  • Green Chemistry : The use of Boc-protected intermediates minimizes side reactions, reducing waste in multi-step syntheses ().

Biological Activity

Tert-butyl (1-carbamoylcyclohexyl)carbamate is a compound that belongs to the class of carbamate esters, which have been studied for various biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₂₃N₃O₃
  • Molecular Weight : 241.3266 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group attached to a cyclohexyl moiety, which is further substituted with a carbamate functional group. This structure contributes to its biological activity, particularly in the context of enzyme inhibition.

Pharmacological Mechanisms

This compound has shown notable pharmacological actions, primarily as an inhibitor of specific enzymes involved in various biological processes:

  • Inhibition of Cathepsin K : This compound acts as an inhibitor of cathepsin K, a thiol protease involved in bone resorption and remodeling. Cathepsin K plays a critical role in the degradation of extracellular matrix components and is implicated in osteoclast function . The inhibition of this enzyme could be beneficial in treating osteoporosis and other bone-related disorders.
  • Impact on Polo-like Kinase 1 (Plk1) : Recent studies have indicated that compounds related to carbamate structures can inhibit Plk1, a mitotic kinase involved in cell cycle regulation. Inhibiting Plk1 has potential therapeutic implications for cancer treatment, as it is often overexpressed in various tumors .

Toxicity and Safety Profile

  • Ames Test : The compound has been evaluated for mutagenic potential using the Ames test, indicating it is non-mutagenic under the tested conditions .
  • Carcinogenicity : Data suggests that this compound is classified as non-carcinogenic, making it a safer candidate for therapeutic applications .
  • Acute Toxicity : The LD50 value for acute toxicity in rats was reported to be 2.4593 mol/kg, indicating moderate toxicity levels that should be considered during drug development .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of carbamate derivatives to enhance their biological efficacy. For instance, modifications to the cyclohexyl or carbamate groups have been explored to optimize enzyme inhibition and reduce off-target effects. A comparative study highlighted several derivatives with improved inhibitory activity against Plk1 compared to existing inhibitors .

In Vivo Studies

In vivo formulations of this compound have been developed for experimental use. These formulations are crucial for assessing the pharmacokinetics and therapeutic efficacy in animal models. Preliminary results indicate promising bioavailability and absorption characteristics, essential for effective therapeutic outcomes .

Q & A

Q. What are optimal storage conditions to prevent tert-butyl carbamate degradation?

  • Methodology : Argon-sealed vials at –20°C for long-term storage. Desiccants (silica gel) prevent hydrolysis. Periodic 1H^1H-NMR checks (e.g., quarterly) monitor stability, as per BLD Pharmatech’s SDS recommendations .

Q. How to design a kinetic resolution strategy for racemic tert-butyl carbamates?

  • Methodology : Enzymatic resolution (e.g., lipases in biphasic systems) or chiral auxiliaries (e.g., Evans oxazolidinones) can enrich enantiomers. Compare ee values via polarimetry or chiral GC, referencing PharmaBlock’s enantiopure intermediates .

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